2,5-dimethyl-N-(1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzenesulfonamide
Description
This compound features a 2,5-dimethylbenzenesulfonamide group linked to a 1-methyl-2-oxo-pyrrolo[3,2,1-ij]quinoline scaffold. The pyrroloquinoline core consists of a fused bicyclic system with a tetrahydro configuration, incorporating a lactam (2-oxo) group and a methyl substituent at the 1-position.
Properties
IUPAC Name |
2,5-dimethyl-N-(3-methyl-2-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-6-yl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O3S/c1-12-6-7-13(2)18(9-12)26(24,25)21-16-10-15-5-4-8-22-19(15)17(11-16)14(3)20(22)23/h6-7,9-11,14,21H,4-5,8H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMPMWFFKONOJLJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2=CC(=CC3=C2N(C1=O)CCC3)NS(=O)(=O)C4=C(C=CC(=C4)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-dimethyl-N-(1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzenesulfonamide typically involves a multi-step process:
Initial Construction of the Pyrroloquinoline Core: : Starting with a suitable pyrrole precursor, the first step often includes cyclization reactions facilitated by specific catalysts under controlled temperature and pressure conditions to form the quinoline structure.
Functional Group Introductions: : Methylation and sulfonamide groups are introduced using reagents like methyl iodide and sulfonamide sources, in the presence of base catalysts.
Final Modifications: : Fine-tuning the structure with specific substitutions and adjustments to achieve the desired molecular configuration.
Industrial Production Methods
In an industrial setting, the production methods are scaled up, focusing on cost-efficiency and yield optimization:
Catalyst Optimization: : Use of high-efficiency catalysts to speed up reactions and increase output.
Temperature and Pressure Control: : Advanced monitoring systems to ensure optimal reaction conditions.
Purification Processes: : Implementation of filtration, crystallization, and chromatography techniques to ensure high purity of the final compound.
Chemical Reactions Analysis
Types of Reactions
2,5-dimethyl-N-(1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzenesulfonamide participates in various chemical reactions:
Oxidation: : Reaction with oxidizing agents to form higher oxidation state products.
Reduction: : Interaction with reducing agents leading to the formation of lower oxidation state products.
Substitution: : Both nucleophilic and electrophilic substitution reactions due to the presence of diverse functional groups.
Common Reagents and Conditions
Oxidizing Agents: : Potassium permanganate, chromium trioxide.
Reducing Agents: : Sodium borohydride, lithium aluminium hydride.
Reaction Conditions: : Controlled temperatures, often in organic solvents like dichloromethane or acetonitrile.
Major Products Formed
Depending on the type of reaction, the major products can include various oxidized or reduced forms of the initial compound, or substituted derivatives where functional groups are replaced by others.
Scientific Research Applications
Chemistry
In organic chemistry, this compound is utilized in studying reaction mechanisms and developing new synthetic pathways, given its diverse functional groups.
Biology
Its biological interactions make it valuable for investigating cellular pathways and potential therapeutic uses, particularly due to its interaction with biomolecules.
Medicine
Research in pharmacology explores its potential as a drug candidate due to its ability to interact with various biological targets, including enzymes and receptors.
Industry
In industry, it is used as an intermediate in the synthesis of more complex molecules and in the development of new materials with specific properties.
Mechanism of Action
The mechanism by which 2,5-dimethyl-N-(1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzenesulfonamide exerts its effects often involves:
Interaction with Molecular Targets: : Binding to specific enzymes or receptors, altering their activity.
Pathway Modulation: : Influencing biochemical pathways, either inhibiting or activating certain processes.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural and functional differences between the target compound and related molecules from the evidence:
Key Observations:
Core Structure Variations: The target compound shares a pyrroloquinoline core with N-(4-oxo-pyrroloquinolin-8-yl)propionamide () but differs in substituents. The sulfonamide group in the target compound may confer stronger hydrogen-bonding capacity compared to the propionamide . BP 1247 () utilizes a quinoline scaffold instead of pyrroloquinoline, which reduces ring strain but may alter π-π stacking interactions in protein binding .
Substituent Effects :
- The 2,5-dimethylbenzenesulfonamide group in the target compound introduces steric hindrance and electron-withdrawing effects, contrasting with the methanesulfonamide in BP 1245. This could modulate receptor selectivity or crystallinity .
- Compounds like 1l () feature ester and nitrile groups, which increase molecular weight and polarity but may reduce metabolic stability compared to sulfonamides .
Synthetic and Analytical Considerations :
- The synthesis of the target compound likely requires precise control of sulfonamide coupling, as seen in analogs from and . Yields for similar derivatives (e.g., 51–55% in and ) suggest challenges in purification or reaction efficiency .
- Crystallographic analysis using SHELX software () would be critical for resolving the target compound’s conformation, particularly the orientation of the sulfonamide group .
Biological Activity
2,5-dimethyl-N-(1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzenesulfonamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores the compound's biological activity, including its synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a pyrroloquinoline structure which is known for its diverse pharmacological properties. Its molecular formula is , and it has a molecular weight of approximately 342.44 g/mol. The sulfonamide group contributes to its solubility and biological activity.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 342.44 g/mol |
| Solubility | Soluble in DMSO |
| Melting Point | Not specified |
Anticoagulant Activity
Research indicates that derivatives of pyrrolo[3,2,1-ij]quinolin-2(1H)-one exhibit significant anticoagulant properties. In a study evaluating various derivatives, it was found that certain compounds effectively inhibit coagulation factors such as factor Xa and factor XIa. The best-performing derivative demonstrated an IC50 value of 3.68 μM for factor Xa inhibition and 2 μM for factor XIa inhibition .
Anticancer Activity
The anticancer potential of compounds similar to this compound has been documented in several studies. For instance, derivatives showed promising results in inhibiting cancer cell proliferation and inducing apoptosis in various cancer cell lines. The mechanisms often involve the modulation of signaling pathways associated with cell survival and apoptosis .
Antioxidant Activity
Additionally, compounds within this structural class have been evaluated for their antioxidant properties. In vitro assays demonstrated significant DPPH radical scavenging activity, indicating their potential as antioxidant agents .
Summary of Biological Activities
| Activity Type | Description |
|---|---|
| Anticoagulant | Inhibits factor Xa and factor XIa |
| Anticancer | Induces apoptosis and inhibits cancer cell growth |
| Antioxidant | Scavenges free radicals |
Study on Anticoagulant Derivatives
In a study focused on the structure–activity relationship (SAR) of pyrroloquinoline derivatives, several compounds were synthesized and tested for their anticoagulant activity. It was concluded that modifications at specific positions on the pyrroloquinoline core significantly affected their inhibitory potency against coagulation factors .
Synthesis and Characterization
The synthesis of the target compound involves multi-step reactions starting from commercially available precursors. Characterization techniques such as NMR spectroscopy and X-ray crystallography were employed to confirm the structure and purity of the synthesized compounds. For example, the IR spectrum indicated characteristic peaks corresponding to functional groups present in the molecule .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
